molecular formula C14H16O2 B12531214 2-Butyl-1-phenylcycloprop-2-ene-1-carboxylic acid CAS No. 678195-44-3

2-Butyl-1-phenylcycloprop-2-ene-1-carboxylic acid

Cat. No.: B12531214
CAS No.: 678195-44-3
M. Wt: 216.27 g/mol
InChI Key: JTZKHEAEQZMBBJ-UHFFFAOYSA-N
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Description

2-Butyl-1-phenylcycloprop-2-ene-1-carboxylic acid is a cyclopropene derivative characterized by a strained three-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-1-phenylcycloprop-2-ene-1-carboxylic acid typically involves the reaction of cycloprop-2-ene carboxylic acids with appropriate alkylating agents. One common method involves the use of alkyllithium reagents to generate cycloprop-2-ene carboxylate dianions, which are then functionalized by electrophiles at the vinylic position . Another approach involves the Rh-catalyzed reaction of acetylene with ethyl diazoacetate to produce cycloprop-2-ene carboxylates .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale syntheses of similar cyclopropene derivatives have been achieved using scalable Rh-catalyzed procedures . These methods are advantageous due to their operational simplicity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-1-phenylcycloprop-2-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylates.

    Reduction: Reduction reactions can yield cyclopropane derivatives.

    Substitution: Nucleophilic substitution reactions are common, particularly at the strained double bond.

Common Reagents and Conditions

Common reagents used in these reactions include alkyllithium reagents, oxalyl chloride, and various electrophiles . Reaction conditions often involve low temperatures and inert atmospheres to stabilize reactive intermediates.

Major Products

Major products formed from these reactions include cyclopropane derivatives, carboxylates, and substituted cyclopropenes .

Mechanism of Action

The mechanism of action of 2-Butyl-1-phenylcycloprop-2-ene-1-carboxylic acid involves its reactivity towards nucleophiles and electrophiles. The strained double bond in the cyclopropene ring makes it highly reactive, facilitating various addition and substitution reactions. Molecular targets and pathways involved include the stabilization of reactive intermediates and the formation of cyclopropenyl anions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butyl-1-phenylcycloprop-2-ene-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other cyclopropene derivatives. The presence of both butyl and phenyl groups enhances its versatility in synthetic applications .

Properties

CAS No.

678195-44-3

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

2-butyl-1-phenylcycloprop-2-ene-1-carboxylic acid

InChI

InChI=1S/C14H16O2/c1-2-3-7-12-10-14(12,13(15)16)11-8-5-4-6-9-11/h4-6,8-10H,2-3,7H2,1H3,(H,15,16)

InChI Key

JTZKHEAEQZMBBJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC1(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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